molecular formula C19H22ClFN6O4 B2862109 (E)-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-04-1

(E)-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2862109
CAS RN: 682776-04-1
M. Wt: 452.87
InChI Key: ZZMLVEHLUAXODC-QPJQQBGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClFN6O4 and its molecular weight is 452.87. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

A study on water-soluble tricyclic xanthine derivatives, which share structural similarities with the specified compound, demonstrated their potential as multitarget drugs for neurodegenerative diseases. These compounds showed potent dual-target-directed activities as A1/A2A adenosine receptor antagonists and inhibitory effects on monoamine oxidases (MAO), which are relevant targets for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. The study suggests that compounds acting on multiple targets could offer advantages over single-target therapeutics in the treatment of such diseases (Brunschweiger et al., 2014).

Enzyme Inhibition

Research on derivatives of xanthine and purine structures, similar to the compound , has demonstrated various biological activities, including antimicrobial and enzyme inhibitory effects. For example, 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines showed significant inhibitory activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents. These compounds exhibited low toxicity toward mammalian cells, suggesting their specificity and potential safety as drug candidates (Braendvang & Gundersen, 2007).

Chemical Sensors

Another study on novel hydrazone Schiff's base derivatives based on 1,8-naphthalimide, structurally similar to the compound of interest, highlighted their use as dual-mode chromofluorogenic sensors. These compounds exhibited high sensitivity and selectivity towards fluoride ions in water, showcasing their potential in environmental monitoring and analysis. The study also demonstrated the use of smartphones for on-the-spot testing of fluoride ions, making the analytical process more accessible and straightforward (Yadav et al., 2020).

properties

IUPAC Name

8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN6O4/c1-10(2)31-9-11(28)8-27-15-16(26(3)19(30)24-17(15)29)23-18(27)25-22-7-12-13(20)5-4-6-14(12)21/h4-7,10-11,28H,8-9H2,1-3H3,(H,23,25)(H,24,29,30)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLVEHLUAXODC-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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